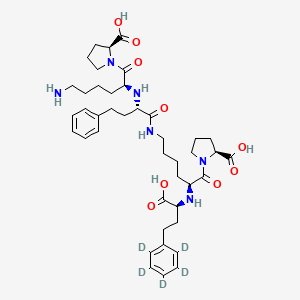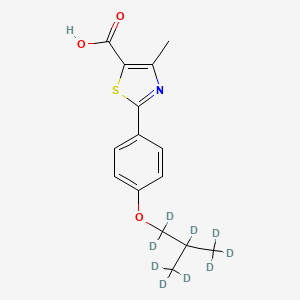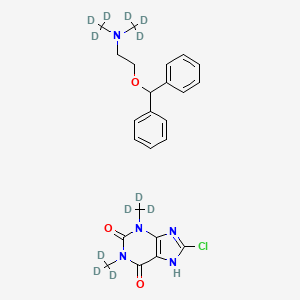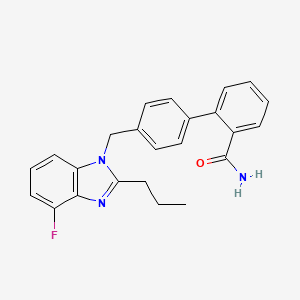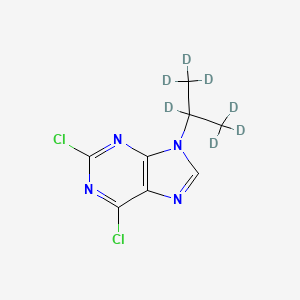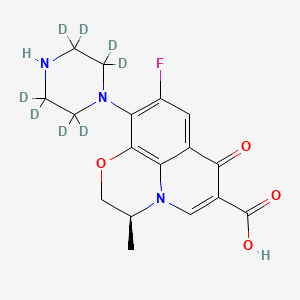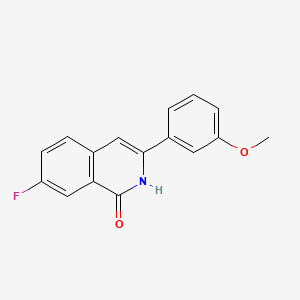
Tubulin inhibitor 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin Inhibitor 15 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing cell death in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 15 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary depending on the desired chemical structure and functional groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Tubulin Inhibitor 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tubulin Inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in research on cell division, intracellular transport, and cytoskeletal organization.
Medicine: Investigated for its potential as a chemotherapeutic agent in the treatment of various cancers, including breast, lung, ovarian, and pancreatic cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tubulin and microtubules
Mechanism of Action
Tubulin Inhibitor 15 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics interferes with critical cellular functions, including mitosis, cell signaling, and intracellular trafficking. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cell death through apoptosis .
Comparison with Similar Compounds
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., Paclitaxel, Docetaxel): Stabilize microtubules and prevent their depolymerization, leading to cell cycle arrest.
Vinca Alkaloids (e.g., Vinblastine, Vincristine): Bind to tubulin and inhibit microtubule assembly, causing depolymerization .
Uniqueness: Tubulin Inhibitor 15 is unique in its specific binding affinity and mechanism of action, which may offer advantages in terms of potency, selectivity, and reduced toxicity compared to other tubulin inhibitors. Its ability to target the colchicine-sensitive site with high specificity makes it a promising candidate for further development as a chemotherapeutic agent .
Properties
Molecular Formula |
C16H12FNO2 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
7-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12FNO2/c1-20-13-4-2-3-11(7-13)15-8-10-5-6-12(17)9-14(10)16(19)18-15/h2-9H,1H3,(H,18,19) |
InChI Key |
KEARQXIHNOTMLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


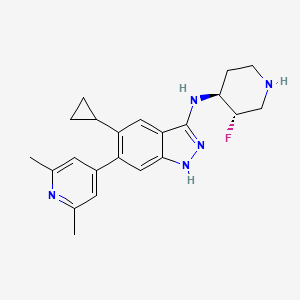

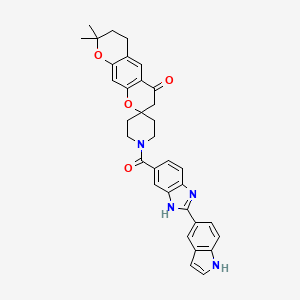
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
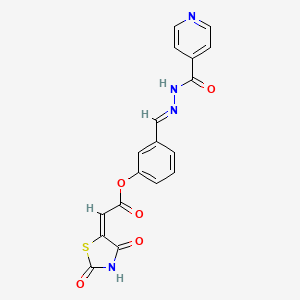
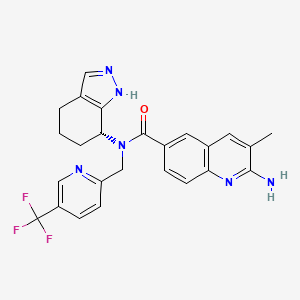
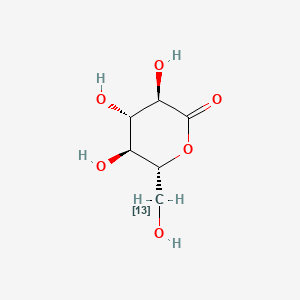
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
